(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate

Overview

Description

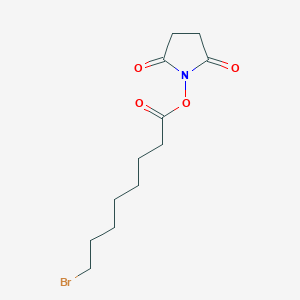

(2,5-Dioxopyrrolidin-1-yl) 8-bromooctanoate is a brominated aliphatic ester derivative of the 2,5-dioxopyrrolidinyl (succinimidyl) group. This compound features an 8-carbon alkyl chain terminated with a bromine atom, making it a reactive intermediate in organic synthesis, particularly for crosslinking or conjugation applications due to the electrophilic nature of the succinimidyl ester and the bromine substituent.

Preparation Methods

Synthesis of 8-Bromooctanoic Acid

The preparation of 8-bromooctanoic acid forms the foundation for subsequent NHS ester formation. Two primary methods exist:

Method 1: Malonate Alkylation and Decarboxylation

This three-step protocol, detailed in patent CN113087623A , minimizes side reactions and improves yield compared to older methods:

-

Substitution Reaction :

-

Reactants : 1,6-Dibromohexane (1 eq), diethyl malonate (0.8–1.2 eq), sodium methoxide (1–3 eq).

-

Conditions : Acetonitrile or toluene, 25–70°C, 8 hr.

-

Product : 2-(6-Bromohexyl)-diethyl malonate.

-

-

Ester Hydrolysis and Decarboxylation :

-

Esterification :

Table 1: Key Reaction Parameters for 8-Bromooctanoic Acid Synthesis

Method 2: Direct Bromination

Alternative routes involve direct bromination of octanoic acid, though less common due to regioselectivity challenges.

Activation to NHS Ester

The conversion of 8-bromooctanoic acid to its NHS ester is achieved via carbodiimide-mediated coupling, as outlined in protocols for analogous compounds .

General Procedure

-

Activation :

-

Purification :

Table 2: NHS Ester Formation Parameters

Analytical Characterization

Key techniques for verifying compound identity include:

NMR Spectroscopy

-

¹H NMR : Peaks at δ 2.8–3.0 ppm (NHS protons), δ 1.5–1.7 ppm (alkyl chain), and δ 4.1–4.3 ppm (ester methylene) .

-

¹³C NMR : Carbonyl signals at δ 169–171 ppm (ester and NHS) .

Mass Spectrometry

Optimization and Challenges

Side Reactions

-

Hydrolysis : NHS esters react with water; storage under inert gas (N₂/Ar) is essential .

-

Competing Alkylation : Excess EDC may lead to urea byproducts; quenching with 2-mercaptoethanol mitigates this .

Scale-Up Considerations

-

Solvent Selection : DMF is preferred for large-scale reactions due to high solubility of intermediates .

-

Purity Control : Impurities from 8-bromooctanoic acid (e.g., unreacted acid) must be removed via recrystallization or chromatography .

Applications and Derivatives

(2,5-Dioxopyrrolidin-1-yl) 8-bromooctanoate is a versatile crosslinker for proteins and peptides. Its bromine atom enables further functionalization, such as:

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed to yield 8-bromo-octanoic acid and N-hydroxysuccinimide.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, often using water or aqueous solutions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 8-bromo-octanoic acid can be formed.

Hydrolysis Products: The primary products of hydrolysis are 8-bromo-octanoic acid and N-hydroxysuccinimide.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is widely used in scientific research due to its versatility:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various derivatives and intermediates.

Biology: The compound is employed in biochemical studies, including enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate involves its reactivity with nucleophiles. The bromine atom serves as a leaving group, allowing the compound to undergo substitution reactions. The ester bond can also be hydrolyzed, releasing 8-bromo-octanoic acid and N-hydroxysuccinimide . These reactions are facilitated by the presence of specific reagents and conditions.

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

Key structural analogues and their properties are summarized below:

Notes on Similarity Scores:

- The Tanimoto similarity index (>0.8) is used to identify structurally analogous compounds .

- Bis(2,5-dioxopyrrolidin-1-yl) esters (e.g., octanedioate) share identical reactive groups but differ in chain length and symmetry, which influence crosslinking efficiency and solubility .

Reactivity and Functional Differences

- Bromine vs. Aromatic Substituents : The 8-bromo group in the target compound enhances electrophilicity, favoring nucleophilic substitution reactions (e.g., with thiols or amines). In contrast, aromatic derivatives like 4-benzoylbenzoate exhibit π-π stacking interactions, making them suitable for hydrophobic conjugation or photochemical applications.

- Dual Succinimidyl Esters: Bis(2,5-dioxopyrrolidin-1-yl) esters enable dual conjugation sites, useful for polymer crosslinking, whereas mono-esters like the target compound are tailored for single-site modifications.

Bioactivity and Application Profiles

- Bioactivity Clustering: Compounds with structurally related succinimidyl esters (e.g., pyren-1-ylbutanoate ) may cluster in bioactivity profiles due to shared protein interaction patterns, as observed in hierarchical clustering studies .

- Hazard and Safety : Brominated aliphatic esters may pose higher reactivity-related hazards (e.g., skin irritation) compared to aromatic derivatives, though specific data for the target compound are lacking. The US-EPA CompTox Dashboard recommends leveraging read-across data from analogues for risk assessment .

Research Findings and Limitations

- Synthetic Utility : The target compound’s bromine substituent positions it as a precursor for further functionalization (e.g., Suzuki coupling), analogous to methods used for diacid intermediates .

- Data Gaps : Direct experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence. Extrapolation from analogues is necessary but carries uncertainty due to variability in chain length and substituent effects .

- Validation Needs : While similarity indices suggest functional parallels, experimental validation (e.g., kinetic studies, toxicity assays) is critical to confirm hypothesized reactivity and safety profiles .

Biological Activity

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_{12}H_{18}BrN_{1}O_{3}

- Molar Mass : 303.18 g/mol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring followed by the introduction of the bromooctanoate moiety. The synthetic route can be summarized as follows:

- Formation of Pyrrolidine : Starting from appropriate precursors, pyrrolidine is synthesized through cyclization reactions.

- Bromination : The octanoic acid derivative undergoes bromination to introduce the bromine atom at the 8-position.

- Esterification : Finally, the dioxopyrrolidine is reacted with the bromooctanoic acid to form the ester.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound was evaluated for its ability to inhibit cell growth and induce apoptosis in human cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 10.2 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 12.6 | Inhibition of mitochondrial respiration |

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anti-cancer agent.

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has also been tested for antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for common pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

The results indicate that this compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : Evidence indicates that it can cause cell cycle arrest, particularly at the G2/M phase.

- Antibacterial Mechanism : The antimicrobial effects may be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study on Breast Cancer : A recent clinical trial evaluated a related compound in combination with standard chemotherapy for breast cancer patients. Results showed enhanced efficacy and reduced side effects.

- Case Study on Infections : In a hospital setting, a derivative of this compound was used in treating antibiotic-resistant infections with promising outcomes.

Q & A

Q. Basic: What synthetic routes are recommended for preparing (2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves coupling 8-bromooctanoic acid with 2,5-dioxopyrrolidin-1-yl groups using activating agents like carbodiimides (e.g., DCC or EDC) in anhydrous solvents (e.g., DCM or THF). For example, the condensation of acyl chlorides with esters in the presence of bases like triethylamine (TEA) or pyridine can yield high-purity products . Temperature control (0–25°C) and reaction time (4–24 hours) are critical to minimize side reactions (e.g., hydrolysis of the active ester). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is recommended. Yield optimization may require iterative adjustments of stoichiometry and solvent polarity .

Q. Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS or HRMS should show the molecular ion peak (calculated for C₁₄H₂₀BrNO₄: ~370.06 g/mol) and fragmentation patterns consistent with the ester and bromoalkyl groups .

- HPLC/GC: Assess purity (>95%) using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with FID detection, calibrated against reference standards .

Q. Advanced: How does the bromoalkyl chain influence the reactivity of this compound in nucleophilic substitution reactions, and what mechanistic insights are critical for experimental design?

Methodological Answer:

The 8-bromo group acts as a leaving group in SN₂ reactions, enabling alkylation of nucleophiles (e.g., thiols, amines). Kinetic studies should monitor reaction rates under varying conditions:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete in solvolysis.

- Temperature: Elevated temperatures (50–80°C) accelerate substitution but risk decomposition of the dioxopyrrolidinyl ester.

- Catalysts: Crown ethers (e.g., 18-crown-6) can stabilize transition states in nonpolar solvents.

Mechanistic validation requires trapping intermediates (e.g., using LC-MS) and isotopic labeling (e.g., ²H NMR to track proton transfer) .

Q. Advanced: How can researchers evaluate the hydrolytic stability of this compound under physiological or storage conditions?

Methodological Answer:

- pH-Dependent Hydrolysis: Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). The ester group is prone to base-catalyzed hydrolysis, while the bromoalkyl chain is stable under neutral conditions .

- Temperature Stability: Conduct accelerated stability studies (40–60°C) with moisture-controlled environments. Use TGA/DSC to identify decomposition thresholds .

- Biological Media: Test stability in cell culture media (e.g., DMEM + 10% FBS) to assess suitability for in vitro assays. LC-MS can detect hydrolysis products like 8-bromooctanoic acid .

Q. Advanced: What strategies are effective for resolving contradictions in reported biological activity data for bromoalkyl esters in cancer cell lines?

Methodological Answer:

- Dose-Response Curves: Compare IC₅₀ values across studies using standardized assays (e.g., MTT or SRB). Variability may arise from differences in cell passage number or serum concentration .

- Metabolic Interference: Assess whether the bromoalkyl chain interferes with mitochondrial pathways (e.g., via Seahorse XF analysis) or induces off-target alkylation.

- Prodrug Activation: Verify if the compound acts as a prodrug, releasing cytotoxic agents (e.g., bromoacetic acid) intracellularly. Use fluorescent probes (e.g., BODIPY-labeled analogs) to track cellular uptake .

Q. Advanced: How can computational modeling guide the design of derivatives with improved selectivity or reduced toxicity?

Methodological Answer:

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the bromoalkyl chain’s role in binding pocket occupancy .

- QSAR Studies: Corrogate structural features (e.g., chain length, substituent electronegativity) with activity data to predict optimal modifications.

- ADMET Prediction: Use tools like SwissADME to estimate permeability (LogP), metabolic liability (CYP450 interactions), and hERG inhibition risk .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 8-bromooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO4/c13-9-5-3-1-2-4-6-12(17)18-14-10(15)7-8-11(14)16/h1-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKDWGLZMFQSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.